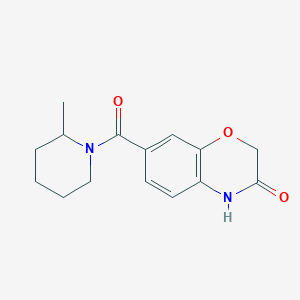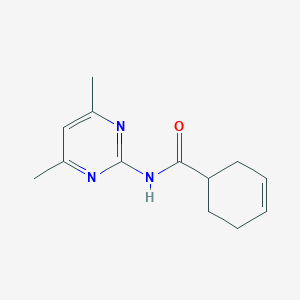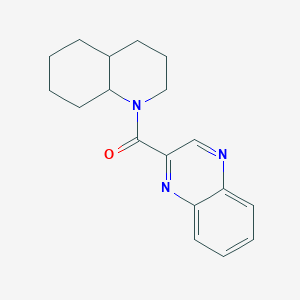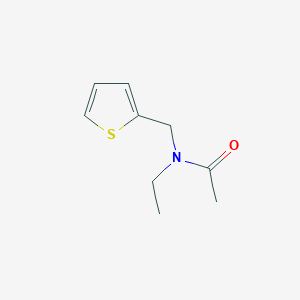
N-(2-cyano-3-methylbutan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-3-methylbutan-2-yl)propanamide is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields. This compound is also known as N-(2-cyanoisobutyl)propanamide or N-(2-cyano-2-methylpropyl)propanamide. It is an organic molecule with a molecular formula of C9H16N2O and a molecular weight of 168.24 g/mol. In
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-3-methylbutan-2-yl)propanamide has potential applications in various fields of scientific research. One of the most promising areas of application is in the field of medicinal chemistry. This compound has been shown to exhibit anticancer activity against various cancer cell lines. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Wirkmechanismus
The mechanism of action of N-(2-cyano-3-methylbutan-2-yl)propanamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
N-(2-cyano-3-methylbutan-2-yl)propanamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation. It has also been shown to induce the production of ROS in cancer cells, leading to apoptosis. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-cyano-3-methylbutan-2-yl)propanamide in lab experiments is its relatively low cost and ease of synthesis. It is also stable under normal laboratory conditions. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on N-(2-cyano-3-methylbutan-2-yl)propanamide. One area of research could be to study its potential as an anticancer drug in vivo. Another area of research could be to investigate its potential as an anti-inflammatory and antioxidant agent. Furthermore, it could be studied as a potential drug candidate for other diseases such as diabetes and Alzheimer's disease. Finally, the mechanism of action of N-(2-cyano-3-methylbutan-2-yl)propanamide could be further elucidated to provide insights into its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(2-cyano-3-methylbutan-2-yl)propanamide involves the reaction of 2-cyano-3-methyl-2-butanol with propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is obtained in good yield and can be purified by simple recrystallization.
Eigenschaften
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-5-8(12)11-9(4,6-10)7(2)3/h7H,5H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFNBWVCYIRHKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)(C#N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)











![Cyclopentyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7515242.png)
